molecular formula C9H10N2O2 B2724975 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid CAS No. 2377035-71-5

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid

Cat. No. B2724975
CAS RN: 2377035-71-5
M. Wt: 178.191
InChI Key: LIZLRRXZXSSMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid is a chemical compound with the IUPAC name 3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and related compounds. It contains a pyrido[1,2-a]pyrimidine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrimidine ring . The “3,4-dihydro” indicates that the compound has two additional hydrogen atoms, making the pyrimidine ring partially saturated. The “9-carboxylic acid” indicates the presence of a carboxylic acid functional group at the 9-position of the fused ring system .

Scientific Research Applications

Synthesis of Pyrimido[1,2-a]indoles

This compound can be used in the synthesis of pyrimido[1,2-a]indoles . Pyrimido[1,2-a]indoles are important in various physiological processes and are known as active pharmaceutical ingredients .

Antifungal Activity

Pyrimido[1,2-a]indoles, which can be synthesized using this compound, exhibit antifungal activity . This makes it a potential candidate for the development of new antifungal drugs .

Hypoglycemic Activity

The compound can also be used in the development of drugs with hypoglycemic activity . This could be beneficial in the treatment of diabetes .

Treatment of Atherosclerosis

Another potential application of this compound is in the treatment of atherosclerosis . Atherosclerosis is a condition where the arteries become narrowed and hardened due to a buildup of plaque around the artery wall .

Antitumor Activity

Pyrimido[1,2-a]indoles, which can be synthesized using this compound, have shown antitumor effects . This suggests that the compound could be used in the development of new cancer treatments .

Anti-inflammatory Activity

The compound has potential anti-inflammatory properties . This could make it useful in the treatment of conditions characterized by inflammation .

Antimalarial Activity

Another potential application of this compound is in the development of antimalarial drugs . Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes .

Anticonvulsant Activity

The compound has shown potential anticonvulsant activity . This suggests that it could be used in the development of new treatments for conditions like epilepsy .

Future Directions

Given the pharmacological potential of pyrimidine derivatives , future research could focus on exploring the biological activity of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid and its derivatives. This could involve in vitro and in vivo studies to evaluate its potential therapeutic effects. Additionally, further studies could be conducted to optimize its synthesis and improve yield and purity.

properties

IUPAC Name

3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13)7-3-1-5-11-6-2-4-10-8(7)11/h1,3,5H,2,4,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZLRRXZXSSMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2C(=CC=CN2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.